molecular formula C8H6BrIO2 B8122554 5-BROMO-2-IODO-4-METHYL-BENZOIC ACID

5-BROMO-2-IODO-4-METHYL-BENZOIC ACID

Cat. No.: B8122554
M. Wt: 340.94 g/mol
InChI Key: BIFFHWPQUXSIBR-UHFFFAOYSA-N
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Description

5-BROMO-2-IODO-4-METHYL-BENZOIC ACID is an organic compound with the molecular formula C8H6BrIO2. It is a derivative of benzoic acid, where the benzene ring is substituted with bromine, iodine, and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-2-IODO-4-METHYL-BENZOIC ACID typically involves the bromination and iodination of 4-methylbenzoic acid. One common method starts with 4-methylbenzoic acid, which undergoes bromination using bromine in the presence of a catalyst such as iron powder. The brominated product is then subjected to iodination using iodine and a suitable oxidizing agent like hydrogen peroxide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .

Chemical Reactions Analysis

Types of Reactions

5-BROMO-2-IODO-4-METHYL-BENZOIC ACID undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-BROMO-2-IODO-4-METHYL-BENZOIC ACID finds applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 5-BROMO-2-IODO-4-METHYL-BENZOIC ACID depends on the specific reactions it undergoes. In coupling reactions, the compound acts as an electrophile, where the bromine or iodine atoms are replaced by other groups through the action of a palladium catalyst. The molecular targets and pathways involved are primarily related to the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-BROMO-2-IODO-4-METHYL-BENZOIC ACID is unique due to the presence of both bromine and iodine atoms on the benzene ring, which provides distinct reactivity and versatility in synthetic applications. This dual halogenation allows for selective functionalization and diverse chemical transformations .

Properties

IUPAC Name

5-bromo-2-iodo-4-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrIO2/c1-4-2-7(10)5(8(11)12)3-6(4)9/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIFFHWPQUXSIBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C(=O)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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